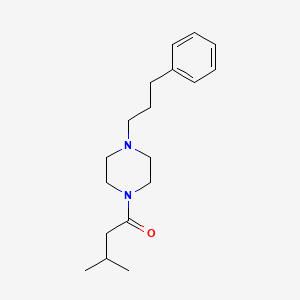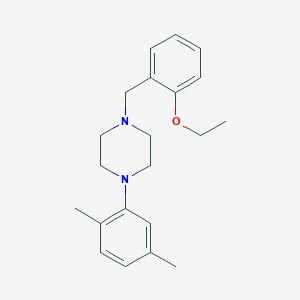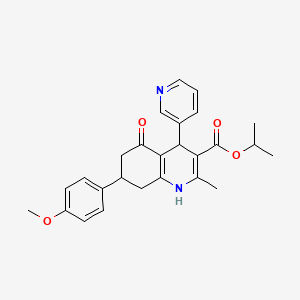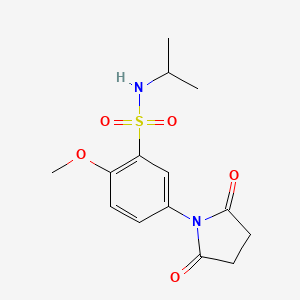
5-(2,5-dioxo-1-pyrrolidinyl)-N-isopropyl-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dioxo-1-pyrrolidinyl)-N-isopropyl-2-methoxybenzenesulfonamide, commonly known as DNIBS, is a chemical compound that has gained significant attention in scientific research. DNIBS is a sulfonamide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of DNIBS is not fully understood. However, it has been shown to act as a reversible inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, DNIBS increases the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
DNIBS has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DNIBS has also been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. Additionally, DNIBS has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using DNIBS in lab experiments is that it is a highly pure compound that can be synthesized with high yield. Additionally, DNIBS has been extensively studied, and its properties and potential therapeutic applications are well-documented. However, one limitation of using DNIBS in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of DNIBS. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. Another potential direction is to investigate its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of DNIBS and its potential therapeutic applications.
Conclusion
DNIBS is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has been extensively studied for its potential therapeutic applications. DNIBS exhibits anticonvulsant, antinociceptive, and anti-inflammatory properties and has been investigated for its potential use in the treatment of Alzheimer's disease and cancer therapy. While its mechanism of action is not fully understood, DNIBS has been shown to act as a reversible inhibitor of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. Further studies are needed to fully understand the potential therapeutic applications of DNIBS.
Synthesis Methods
DNIBS can be synthesized through several methods, including the reaction of N-isopropyl-2-methoxybenzenesulfonamide with ethyl oxalyl chloride, followed by the reaction with pyrrole-2,5-dione. Another method involves the reaction of N-isopropyl-2-methoxybenzenesulfonamide with sodium hydride, followed by the reaction with pyrrole-2,5-dione. Both methods produce DNIBS with high purity and yield.
Scientific Research Applications
DNIBS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. DNIBS has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, DNIBS has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-9(2)15-22(19,20)12-8-10(4-5-11(12)21-3)16-13(17)6-7-14(16)18/h4-5,8-9,15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRITBBVWTRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)N2C(=O)CCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

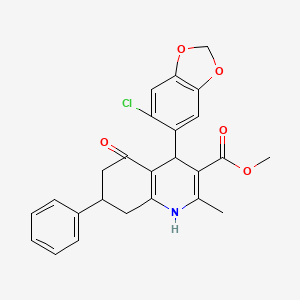
![4-[4-(4-bromo-2-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5224740.png)

![4-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B5224756.png)

![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]valinate](/img/structure/B5224772.png)
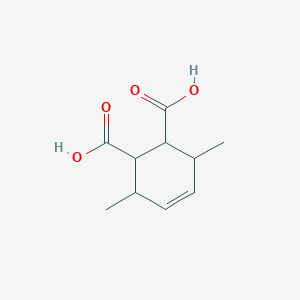
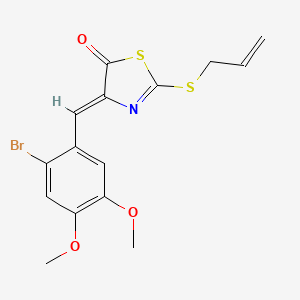
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
